molecular formula C7H13N3S2 B14422415 5-[2-Methyl-1-(methylsulfanyl)propan-2-yl]-1,3,4-thiadiazol-2-amine CAS No. 82560-11-0

5-[2-Methyl-1-(methylsulfanyl)propan-2-yl]-1,3,4-thiadiazol-2-amine

Cat. No.: B14422415
CAS No.: 82560-11-0
M. Wt: 203.3 g/mol
InChI Key: FIUPAJIMCLEDNE-UHFFFAOYSA-N
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Description

5-[2-Methyl-1-(methylsulfanyl)propan-2-yl]-1,3,4-thiadiazol-2-amine is a chemical compound with a unique structure that includes a thiadiazole ring

Preparation Methods

The synthesis of 5-[2-Methyl-1-(methylsulfanyl)propan-2-yl]-1,3,4-thiadiazol-2-amine typically involves the formation of the thiadiazole ring through cyclization reactions. The specific synthetic routes and reaction conditions can vary, but common methods include the use of thiosemicarbazides and appropriate aldehydes or ketones under acidic or basic conditions. Industrial production methods may involve optimization of these reactions to increase yield and purity.

Chemical Reactions Analysis

5-[2-Methyl-1-(methylsulfanyl)propan-2-yl]-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-[2-Methyl-1-(methylsulfanyl)propan-2-yl]-1,3,4-thiadiazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 5-[2-Methyl-1-(methylsulfanyl)propan-2-yl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes or receptors, leading to changes in their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

5-[2-Methyl-1-(methylsulfanyl)propan-2-yl]-1,3,4-thiadiazol-2-amine can be compared with other thiadiazole derivatives, such as:

    2-Amino-1,3,4-thiadiazole: A simpler thiadiazole compound with different reactivity and applications.

    5-Phenyl-1,3,4-thiadiazole: A thiadiazole derivative with a phenyl group, used in different research contexts.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

CAS No.

82560-11-0

Molecular Formula

C7H13N3S2

Molecular Weight

203.3 g/mol

IUPAC Name

5-(2-methyl-1-methylsulfanylpropan-2-yl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C7H13N3S2/c1-7(2,4-11-3)5-9-10-6(8)12-5/h4H2,1-3H3,(H2,8,10)

InChI Key

FIUPAJIMCLEDNE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CSC)C1=NN=C(S1)N

Origin of Product

United States

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